

# THRX-195518: A Preclinical and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | THRX-195518 |           |
| Cat. No.:            | B1426059    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**THRX-195518** is the primary and pharmacologically active metabolite of revefenacin, a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] This document provides a comprehensive overview of the preclinical data available for **THRX-195518**, focusing on its pharmacological activity, pharmacokinetic profile, and metabolic pathways. The information is intended to serve as a technical guide for researchers and professionals involved in drug development and respiratory pharmacology.

#### **Mechanism of Action**

**THRX-195518**, like its parent drug revefenacin, functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It exhibits affinity for all five human muscarinic receptor subtypes (M1-M5).[2] The antagonism of M3 receptors on airway smooth muscle leads to bronchodilation, which is the therapeutic goal in COPD management.[1] While active, **THRX-195518** has a lower binding affinity for the M3 receptor compared to revefenacin. [3][4]

## **Quantitative Preclinical Data**



The following tables summarize the key quantitative data from various preclinical and clinical pharmacology studies involving **THRX-195518**.

Table 1: Receptor Binding and Functional Activity

| Parameter                                         | Value                   | Species/System                        | Reference |
|---------------------------------------------------|-------------------------|---------------------------------------|-----------|
| M3 Receptor Binding Affinity (vs. Revefenacin)    | 10-fold lower           | In vitro                              | [3][4]    |
| M1-M5 Receptor Binding Affinity (vs. Revefenacin) | 3-fold to 10-fold lower | In vitro (Competition binding assays) | [2]       |
| hM3 Receptor<br>Dissociation (t1/2)               | 11 minutes              | CHO-K1 cells                          | [5]       |
| Functional<br>Antagonism in Rat<br>Trachea (t1/2) | 1.1 hours               | Isolated rat trachea                  | [5]       |

**Table 2: Pharmacokinetic Parameters in Humans** 



| Parameter                                                     | Value               | Condition                              | Reference |
|---------------------------------------------------------------|---------------------|----------------------------------------|-----------|
| Plasma Protein<br>Binding                                     | 58%                 | Human plasma (in vitro)                | [6]       |
| Terminal Plasma<br>Elimination Half-life                      | 23 to 58 hours      | COPD patients (once-<br>daily dosing)  | [6]       |
| Contribution to Total Systemic Exposure (AUC) at Steady State | ~76%                | COPD patients                          | [2][5]    |
| Plasma Exposure<br>(AUC) vs.<br>Revefenacin                   | 4- to 6-fold higher | COPD patients (inhaled administration) | [6]       |
| Cmax in Moderate Hepatic Impairment (vs. Normal)              | 1.5-fold increase   | Humans                                 | [7]       |
| AUCinf in Moderate<br>Hepatic Impairment<br>(vs. Normal)      | 2.8-fold increase   | Humans                                 | [7]       |
| Cmax in Severe Renal<br>Impairment (vs.<br>Normal)            | 1.8-fold higher     | Humans                                 | [7]       |
| AUCinf in Severe<br>Renal Impairment (vs.<br>Normal)          | 2.7-fold higher     | Humans                                 | [7]       |

## Table 3: Metabolism and Excretion of Revefenacin and Formation of THRX-195518



| Parameter                                               | Value | Route of<br>Administration        | Reference |
|---------------------------------------------------------|-------|-----------------------------------|-----------|
| THRX-195518 as % of<br>Total Radioactivity in<br>Plasma | 14.3% | Intravenous [14C]-revefenacin     | [3][4]    |
| THRX-195518 as % of<br>Total Radioactivity in<br>Plasma | 12.5% | Oral [14C]-<br>revefenacin        | [3][4]    |
| THRX-195518 Excreted in Feces (% of Administered Dose)  | 18.8% | Intravenous [14C]-<br>revefenacin | [3][4]    |
| THRX-195518 Excreted in Feces (% of Administered Dose)  | 9.4%  | Oral [14C]-<br>revefenacin        | [3][4]    |

## **Experimental Protocols**

Detailed experimental methodologies for the key studies cited are summarized below.

### **Radioligand Kinetic Binding Assay**

- Objective: To determine the dissociation rate of THRX-195518 from the human M3 muscarinic receptor.[5]
- System: Chinese Hamster Ovary (CHO-K1) cells transfected with the human M3 receptor.[5]
- Radioligand: [3H]-N-methyl scopolamine.[5]
- Method: Kinetic binding assays were performed to measure the association (kon) and dissociation (koff) rate constants. The half-life (t1/2) of dissociation was calculated from the koff.[5]

### **Functional Antagonism in Isolated Trachea**



- Objective: To assess the functional antimuscarinic activity and duration of action of THRX-195518.[5]
- System: Isolated trachea from rats.[5]
- Method: The tissue was mounted in an organ bath and contracted with acetylcholine. The
  ability of THRX-195518 to produce a concentration-dependent antagonism of the
  acetylcholine-mediated contraction was measured. The half-life of the antagonistic effect was
  determined.[5]

#### In Vitro Metabolism Studies

- Objective: To identify the metabolic pathways of revefenacin and the formation of THRX-195518.[2]
- Systems: Human, rat, dog, rabbit, and mouse hepatocytes; human lung microsomes and S9 fractions.
- Method: Revefenacin was incubated with the different cellular and subcellular preparations.
   The metabolites formed were identified and quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[2]

#### **Human Pharmacokinetic Studies**

- Objective: To determine the absorption, metabolism, and excretion of revefenacin and the pharmacokinetic profile of **THRX-195518** in healthy subjects and patients with COPD, including those with renal or hepatic impairment.[4][7]
- Study Design: Open-label, single-dose, and repeat-dose studies were conducted.[7][8]
- Administration: [14C]-labeled revefenacin was administered intravenously and orally to healthy subjects. Unlabeled revefenacin was administered via nebulization to COPD patients and subjects with renal or hepatic impairment.[4][7]
- Sample Collection: Plasma, urine, and feces were collected at various time points.[4]
- Analysis: Concentrations of revefenacin and its metabolites, including THRX-195518, were measured using validated analytical methods. Pharmacokinetic parameters such as AUC,



Cmax, and half-life were calculated.[9][10]

## **Signaling and Metabolic Pathways**

The following diagrams illustrate the metabolic pathway leading to the formation of **THRX-195518** and its mechanism of action at the cellular level.



Click to download full resolution via product page

Caption: Metabolic conversion of Revefenacin to THRX-195518.





Click to download full resolution via product page

Caption: Mechanism of action of **THRX-195518** at the M3 receptor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [THRX-195518: A Preclinical and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426059#thrx-195518-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com